molecular formula C8H3F11O2 B14333804 3,4,4,5,5,6,6,7,7,8,8-Undecafluorooct-2-enoic acid CAS No. 110680-70-1

3,4,4,5,5,6,6,7,7,8,8-Undecafluorooct-2-enoic acid

Cat. No.: B14333804
CAS No.: 110680-70-1
M. Wt: 340.09 g/mol
InChI Key: SMNQOZHIWIWLNG-UHFFFAOYSA-N
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Description

3,4,4,5,5,6,6,7,7,8,8-Undecafluorooct-2-enoic acid is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. This compound is often used in specialized applications due to its stability, hydrophobicity, and resistance to chemical and thermal degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4,5,5,6,6,7,7,8,8-Undecafluorooct-2-enoic acid typically involves the reaction of perfluorinated alcohols with unsaturated carboxylic acids. One common method includes the esterification of perfluorinated alcohols with acrylic acid derivatives, followed by hydrolysis to yield the desired acid .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of catalysts to facilitate the esterification and hydrolysis reactions. The reaction conditions are carefully controlled to maintain the integrity of the fluorinated chains and prevent side reactions .

Chemical Reactions Analysis

Types of Reactions

3,4,4,5,5,6,6,7,7,8,8-Undecafluorooct-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4,4,5,5,6,6,7,7,8,8-Undecafluorooct-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,4,5,5,6,6,7,7,8,8-Undecafluorooct-2-enoic acid involves its interaction with various molecular targets. The fluorine atoms create a highly electronegative environment, which can influence the compound’s reactivity and interactions with other molecules. This compound can form strong hydrogen bonds and van der Waals interactions, affecting its behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,4,5,5,6,6,7,7,8,8-Undecafluorooct-2-enoic acid is unique due to its specific arrangement of fluorine atoms and the presence of a double bond. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it suitable for specialized applications in various fields .

Properties

110680-70-1

Molecular Formula

C8H3F11O2

Molecular Weight

340.09 g/mol

IUPAC Name

3,4,4,5,5,6,6,7,7,8,8-undecafluorooct-2-enoic acid

InChI

InChI=1S/C8H3F11O2/c9-2(1-3(20)21)5(12,13)7(16,17)8(18,19)6(14,15)4(10)11/h1,4H,(H,20,21)

InChI Key

SMNQOZHIWIWLNG-UHFFFAOYSA-N

Canonical SMILES

C(=C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)F)C(=O)O

Origin of Product

United States

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